molecular formula C10H21N B3153021 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine CAS No. 74837-94-8

2-Methyl-5-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B3153021
CAS No.: 74837-94-8
M. Wt: 155.28 g/mol
InChI Key: OBRPUNUGMSQVTE-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H21N. It is a cyclohexane derivative with an amine group attached to the first carbon atom, a methyl group on the second carbon, and an isopropyl group on the fifth carbon. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone Derivative Formation: Starting with cyclohexanone, the compound undergoes alkylation to introduce the methyl and isopropyl groups at the desired positions.

    Reduction: The ketone group is reduced to an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through a substitution reaction, often using reagents like ammonia or primary amines in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce intermediates.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques like distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as hydrogen gas (H2) with a metal catalyst or sodium cyanoborohydride (NaBH3CN).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Methyl-5-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A similar compound with a hydroxyl group instead of an amine group.

    Cyclohexylamine: A simpler amine with a cyclohexane ring but without the methyl and isopropyl groups.

Uniqueness

2-Methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)10(11)6-9/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRPUNUGMSQVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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